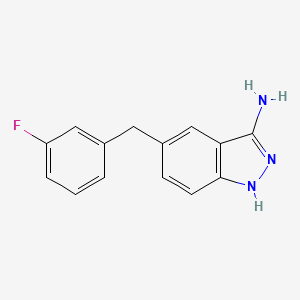

5-(3-fluorobenzyl)-1H-indazol-3-amine

Description

Overview of the Indazole Scaffold in Drug Discovery and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation stems from its versatile chemical properties and its presence in a multitude of compounds exhibiting a wide array of biological activities. nih.govnih.gov The unique structure of indazole allows for diverse substitutions, leading to derivatives with significant therapeutic potential. pnrjournal.com

Indazole-containing compounds have been investigated and developed for a broad spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. researchgate.netnih.govnih.gov The structural motif is a key component in several commercially available drugs, underscoring its importance in the pharmaceutical industry. pnrjournal.comresearchgate.net For instance, Niraparib is an indazole-containing PARP inhibitor used for cancer treatment, and Pazopanib is a tyrosine kinase inhibitor for certain types of cancer. nih.gov Other examples include Granisetron , a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, and Benzydamine , a non-steroidal anti-inflammatory drug. pnrjournal.comnih.gov The ability of the indazole core to serve as a versatile template for interacting with various biological targets continues to make it a focal point of research in the quest for novel therapeutic agents. rsc.orgaustinpublishinggroup.com

The following table summarizes the therapeutic applications of notable indazole-containing drugs.

| Drug Name | Therapeutic Class | Primary Application |

| Niraparib | PARP Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced Nausea and Vomiting |

| Benzydamine | NSAID | Pain and Inflammation |

Rationale for Research on 5-(3-fluorobenzyl)-1H-indazol-3-amine and its Derivatives

The specific focus on This compound is driven by a rational drug design approach that combines a proven pharmacophore with a strategically placed functional group. The core structure, 1H-indazol-3-amine, is a well-established "hinge-binding" fragment. nih.govsemanticscholar.org This means it can effectively interact with the hinge region of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer. nih.gov Several potent kinase inhibitors, such as Linifanib and Entrectinib , incorporate the 1H-indazol-3-amine moiety, which plays a crucial role in their activity. nih.govsemanticscholar.org

The introduction of a 3-fluorobenzyl group at the 5-position of the indazole ring is a deliberate modification intended to explore and potentially enhance the compound's biological profile. The benzyl (B1604629) group can engage in additional binding interactions within the target protein, while the fluorine atom serves multiple purposes. Fluorine can alter the electronic properties of the molecule, influence its conformation, and, importantly, block sites of metabolic degradation, thereby improving pharmacokinetic properties like metabolic stability and bioavailability. nih.gov Research into derivatives of this compound aims to systematically probe the structure-activity relationships (SAR), optimizing for potency and selectivity against specific kinase targets. nih.govrsc.org For example, studies on similar fluorinated indazole derivatives have shown potent inhibition of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Activin receptor-like kinase 5 (ALK5), providing a strong rationale for the continued investigation of compounds like this compound. nih.govresearchgate.netnih.gov

Historical Context of Fluorinated Indazole Chemistry in Therapeutic Agent Development

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, and its application to the indazole scaffold has a significant history. nih.gov Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and pharmacological properties. frontiersin.org

In the context of indazole chemistry, fluorination has been employed to enhance various drug-like attributes. Researchers have historically used fluorine substitution to:

Improve Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can prevent enzymatic breakdown, extending the drug's half-life. frontiersin.org

Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, increasing binding potency.

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.gov

Historically, the development of fluorinated indazoles has led to potent inhibitors of various enzymes. For instance, fluorinated indazole derivatives have been specifically designed and synthesized as inhibitors of Rho kinase (ROCK1) and receptor-interacting protein 2 (RIP2) kinase, the latter being relevant for treating inflammatory diseases. rsc.org Furthermore, a concerted effort to improve the cellular activity of indazole-based FGFR inhibitors led to the synthesis of a series of compounds with fluorine substituents, resulting in derivatives with significantly enhanced antiproliferative effects in cancer cell lines. nih.gov This history demonstrates a clear and successful precedent for using fluorination as a tool to optimize the therapeutic potential of indazole-based compounds.

The table below presents examples of fluorinated indazole derivatives and their targeted biological activities, as found in research literature.

| Compound Type | Biological Target | Rationale for Fluorination |

| 5-Fluoroindazole Derivatives | RIP2 Kinase | Potent inhibitory action for inflammatory diseases. rsc.org |

| 6-Fluoroindazole Derivative | Rho Kinase (ROCK1) | Significantly enhanced inhibitory potency and oral bioavailability. rsc.org |

| Indazole Derivatives with Fluorine Substituents | FGFR1, FGFR2 | Improved antiproliferative effects against cancer cell lines. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FN3 |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

5-[(3-fluorophenyl)methyl]-1H-indazol-3-amine |

InChI |

InChI=1S/C14H12FN3/c15-11-3-1-2-9(7-11)6-10-4-5-13-12(8-10)14(16)18-17-13/h1-5,7-8H,6H2,(H3,16,17,18) |

InChI Key |

LTCXAKDYDNREGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC3=C(C=C2)NN=C3N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Fluorobenzyl 1h Indazol 3 Amine and Analogues

General Synthetic Strategies for the Indazole-3-amine Core

The construction of the indazole-3-amine core is a pivotal step in the synthesis of a wide array of biologically active compounds. Various methods have been developed, primarily revolving around cyclization reactions to form the bicyclic indazole system and the introduction of the amine functionality at the 3-position.

Hydrazine-Mediated Cyclization Approaches for Indazole Ring Formation

A practical and efficient method for the synthesis of 3-aminoindazoles involves the base-mediated reaction of appropriately substituted benzonitriles with hydrazines. rsc.org This approach is particularly effective for generating N-aryl substituted 3-aminoindazoles in moderate to excellent yields under mild, one-pot conditions. rsc.org A common starting material for this transformation is a 2-halobenzonitrile, such as 5-bromo-2-fluorobenzonitrile (B68940). researchgate.netnih.gov The reaction of 5-bromo-2-fluorobenzonitrile with hydrazine (B178648) hydrate (B1144303) can afford 5-bromo-1H-indazol-3-amine in high yield within a short reaction time. nih.gov

The mechanism of this reaction generally involves a nucleophilic aromatic substitution (SNAr) of the ortho-halogen (often fluorine or chlorine) by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate. The nitrile group participates in the cyclization, ultimately forming the pyrazole (B372694) ring fused to the benzene (B151609) ring, with the exocyclic nitrogen from the hydrazine becoming the 3-amino group. This method's efficiency is notable, as it circumvents the need for transition metal catalysts in the ring-forming step. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux, 20 min | 5-bromo-1H-indazol-3-amine | 88% | nih.gov |

| 2-halobenzonitriles | Hydrazine carbonates | CuBr catalyst, 60-90 °C | Substituted 3-aminoindazoles | - | researchgate.net |

| 2-halobenzonitriles | N'-arylbenzohydrazides | CuBr/4-hydroxy-L-proline catalyst, 60-90 °C | Substituted 3-aminoindazoles | - | researchgate.net |

| 2-nitrobenzonitrile | Hydrazine | SNAr chemistry | 3-aminoindazole | - | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core, rather than its primary formation. The Suzuki-Miyaura coupling, for instance, is extensively used to introduce aryl or heteroaryl substituents at various positions of the indazole ring. nih.govnih.govsemanticscholar.org This reaction typically involves the coupling of a halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to yield 5-aryl-1H-indazol-3-amines. nih.gov The reaction is generally carried out using a palladium catalyst such as PdCl2(dppf)2 and a base like Cs2CO3 in a suitable solvent system like 1,4-dioxane/water. nih.gov

While the Suzuki-Miyaura coupling is a key method for derivatization at positions C3, C4, C5, C6, and C7 of the indazole ring, the Buchwald-Hartwig amination offers a direct route to 3-aminoindazoles. nih.govsemanticscholar.orgresearchgate.netbohrium.commdpi.com This palladium-catalyzed C-N cross-coupling reaction can be employed to form the 3-amino group by coupling a 3-haloindazole with an amine. researchgate.netwikipedia.orgatlanchimpharma.comorgsyn.orgnih.gov The efficiency of the Buchwald-Hartwig amination can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl2(dppf)2, Cs2CO3 | 5-aryl-1H-indazol-3-amines | nih.gov |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl2(dppf)·(DCM), K2CO3 | Novel indazole compounds | nih.gov |

| 7-bromo-4-sulfonamido-1H-indazoles | Aryl boronic acids | Optimized Pd catalyst system | C7-arylated NH-indazoles | nih.gov |

Specific Synthetic Routes to 5-(3-fluorobenzyl)-1H-indazol-3-amine

The synthesis of the target molecule, this compound, requires a multi-step approach that combines the formation of a suitably substituted indazole precursor with the introduction of the 3-amino group and the 5-(3-fluorobenzyl) moiety.

Precursor Synthesis Utilizing Substituted Nitro-Indazole Intermediates

A common strategy for the synthesis of amino-indazoles is through the reduction of a corresponding nitro-indazole intermediate. For the target molecule, a key precursor is 1-(3-fluorobenzyl)-5-nitro-1H-indazole. cymitquimica.com This intermediate can be synthesized by the N-alkylation of 5-nitroindazole (B105863) with 3-fluorobenzyl bromide. nih.gov The alkylation of 5-nitroindazoles with substituted benzyl (B1604629) bromides can be achieved in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov The synthesis of 5-nitroindazole itself can be accomplished through various methods, including the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Reference |

| 5-nitroindazole | 3-fluorobenzyl bromide | DMF, 150 °C, 4 h | 1-(3-fluorobenzyl)-5-nitro-1H-indazole | nih.gov |

| 2-fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | DMF, 23 °C, 2 h | 5-nitroindazole | chemicalbook.com |

Reduction Methodologies for Amine Group Introduction at the 3-Position

With the nitro-indazole precursor in hand, the next crucial step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation. mdpi.com For instance, the reduction of a nitro-aromatic compound can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is generally clean and provides high yields.

Another widely used reducing agent is hydrazine hydrate, often in the presence of a catalyst such as Raney nickel or Pd/C. This system is particularly useful for the reduction of nitro groups to amines. mdpi.com The choice of reducing agent and reaction conditions can be critical to avoid the reduction of other functional groups within the molecule.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| Aromatic Nitro Compounds | H2 / Pd/C | Aromatic Amines | mdpi.com |

| Aromatic Nitro Compounds | Hydrazine hydrate / Catalyst (e.g., Raney Ni, Pd/C) | Aromatic Amines | mdpi.com |

Strategies for Stereoselective Installation of the Fluorobenzyl Moiety

The installation of the 3-fluorobenzyl group is typically achieved through N-alkylation of the indazole core. The regioselectivity of this alkylation (N1 versus N2) is a critical consideration. beilstein-journals.orgnih.govnih.govwuxibiology.comrsc.org Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The outcome of the reaction is influenced by factors such as the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent. nih.gov

For instance, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov The regioselectivity can be attributed to thermodynamic control, with the N1-substituted product being the more stable isomer. nih.gov The steric and electronic properties of the substituents on the indazole ring also play a significant role. For example, electron-withdrawing groups at certain positions can influence the N1/N2 ratio. nih.gov While the term "stereoselective" in the context of installing an achiral fluorobenzyl group primarily refers to regioselectivity between the two nitrogen atoms of the indazole ring, achieving high N1-selectivity is crucial for the synthesis of the desired this compound.

| Indazole Substrate | Alkylating Agent | Base/Solvent | Predominant Product | Reference |

| C-3 substituted indazoles | Alkyl bromide | NaH / THF | >99% N1-regioselectivity for certain C-3 substituents | nih.gov |

| 1H-indazoles | Alkyl 2,2,2-trichloroacetimidate | Acidic conditions | Highly selective N2-alkylation | wuxibiology.com |

Derivatization Strategies for Structural Modification and Library Synthesis

The inherent reactivity of the this compound scaffold offers multiple avenues for structural modification. These derivatization strategies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. Key approaches include modifications at the indazole nitrogen atoms, functionalization at the C-5 position, and the introduction of diverse heterocyclic moieties.

Alkylation and Acylation of Indazole Nitrogen Atoms (N1, N2)

The direct alkylation or acylation of the indazole core of this compound presents a challenge in regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and reactions with electrophiles can lead to a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on several factors, including the nature of the substituent at the C3 position (in this case, an amine group), the choice of alkylating or acylating agent, the base employed, and the solvent system.

Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-isomers are often kinetically favored. connectjournals.com Studies on the N-alkylation of various indazole derivatives have shown that the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. beilstein-journals.orgnih.gov Conversely, conditions that promote kinetic control, such as using a weaker base or a different solvent system, may lead to a higher proportion of the N2-isomer. beilstein-journals.org

For instance, the alkylation of a 3-substituted indazole with an alkyl bromide in the presence of NaH in THF has been shown to yield predominantly the N1-alkylated product. beilstein-journals.org The C3-amino group in this compound is expected to influence the electronic properties of the indazole ring and thus the regioselectivity of N-alkylation and N-acylation. It is plausible that intramolecular interactions could direct the substitution pattern.

Regioselective N-acylation can also be achieved. It has been suggested that N-acylation often initially yields the N2-acylindazole, which can then isomerize to the more stable N1-regioisomer. beilstein-journals.orgnih.gov The choice of acylating agent and reaction conditions can be optimized to favor one isomer over the other.

Table 1: Factors Influencing Regioselectivity of Indazole N-Alkylation/Acylation

| Factor | Influence on Regioselectivity |

| Base | Strong bases like NaH can favor the thermodynamic N1 product. |

| Solvent | Solvent polarity can influence the ion-pairing of the indazolide anion, affecting the site of attack. |

| Alkylating/Acylating Agent | Steric hindrance and the nature of the electrophile can impact the N1/N2 ratio. |

| Substituents on Indazole Ring | Electronic effects of substituents at C3, C5, and other positions can alter the nucleophilicity of N1 and N2. |

| Temperature | Higher temperatures may favor the formation of the thermodynamically more stable N1 isomer. |

Functionalization at the C-5 Position of the Indazole Ring

The C-5 position of the indazole ring, occupied by the 3-fluorobenzyl group, is a key site for introducing structural diversity. A powerful and widely used method for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction allows for the formation of a carbon-carbon bond between the indazole core and a wide array of aromatic and heteroaromatic partners.

The synthesis of this compound itself likely proceeds from a precursor such as 5-bromo-1H-indazol-3-amine. This bromo-intermediate can then be coupled with (3-fluorophenyl)methan boronic acid or a related organoboron reagent. nih.gov This strategy highlights the utility of a halogenated indazole as a versatile synthetic handle.

Further functionalization at the C-5 position can be envisioned by starting with a di-halogenated precursor or by employing orthogonal coupling strategies. The Suzuki coupling reaction is known for its high functional group tolerance, making it suitable for complex molecules. nih.gov The general synthetic route involves the reaction of a 5-halo-indazole derivative with a boronic acid or ester in the presence of a palladium catalyst, a base, and a suitable solvent system.

Table 2: Representative Suzuki-Miyaura Coupling for C-5 Functionalization

| Starting Material | Coupling Partner | Catalyst System | Base | Product |

| 5-Bromo-1H-indazol-3-amine | (3-Fluorophenyl)methan boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | This compound |

| 5-Bromo-1H-indazol-3-amine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 5-Aryl-1H-indazol-3-amine |

| 5-Iodo-1H-indazol-3-amine | Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Heteroaryl-1H-indazol-3-amine |

This methodology allows for the introduction of a wide range of substituted phenyl rings, as well as various heterocyclic systems, at the C-5 position, thereby enabling extensive exploration of the chemical space around this core scaffold. nih.gov

Introduction of Diverse Heterocyclic and Aromatic Moieties (e.g., Pyrrolo-triazines, Imidazoles)

Building upon the this compound core, the introduction of additional heterocyclic and aromatic systems can lead to novel compounds with potentially enhanced biological activities. The C3-amino group is a key functional handle for such transformations.

Synthesis of Imidazole (B134444) Derivatives:

The 3-amino group of the indazole can serve as a nucleophile in the construction of imidazole rings. A notable example is the synthesis of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine. nih.gov While the full synthetic details are proprietary, the structure suggests a convergent synthesis where the indazole moiety is coupled with a pre-formed imidazole precursor or is involved in the imidazole ring formation. Three-component reactions catalyzed by silver have also been reported for the synthesis of multisubstituted imidazoles from 3-aminoindazoles, ynals, and alcohols. acs.org

Synthesis of Pyrrolo-triazine Analogues:

The synthesis of pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazines typically involves the cyclization of an N-aminopyrrole derivative with a one-carbon synthon. nih.gov To construct a pyrrolo-triazine fused to the indazole core of this compound, a multi-step sequence would be necessary. A plausible, though not explicitly reported, route could involve the transformation of the 3-amino group of the indazole into a hydrazine, followed by condensation with a suitable dicarbonyl compound to form a triazine ring, which could then be further elaborated. More direct methods for the synthesis of pyrrolo[2,1-f] acs.orgnih.govresearchgate.nettriazines often start from pyrrole (B145914) derivatives, which are N-aminated and then cyclized. nih.govbeilstein-journals.org Adapting these methods to start from a 3-aminoindazole would represent a novel synthetic approach.

Novel Synthetic Protocols and Methodological Advancements in Indazole Synthesis

The development of new and efficient methods for the construction of the indazole ring itself is an active area of research. These advancements can provide more direct and versatile routes to compounds like this compound.

Recent innovations in indazole synthesis include:

Base-Mediated Cyclization of Nitriles with Hydrazines: A practical and efficient one-pot synthesis of 3-aminoindazoles has been developed from the reaction of o-halobenzonitriles with hydrazines. This method overcomes the challenges associated with the basicity of hydrazines and allows for the synthesis of a wide range of N-substituted 3-aminoindazoles. rsc.org

Palladium-Catalyzed C-H Activation/Annulation: The synthesis of 1H-indazoles from pyrazoles and internal alkynes via a Pd(OAc)₂-mediated oxidative benzannulation has been reported. This C-H activation strategy provides a novel disconnection for the indazole core. nih.gov

Intramolecular Cyclization of Hydrazines: A one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed through an intramolecular Ullman-type coupling of N-aryl-N'-Boc-hydrazines. mdpi.com While this yields a saturated indazole ring, it represents a novel approach to the core structure.

These methodological advancements offer alternative and potentially more efficient pathways to key indazole intermediates, which can then be further elaborated to yield complex targets such as this compound and its analogues. The continuous development of such novel protocols is crucial for expanding the accessible chemical space and facilitating the discovery of new therapeutic agents.

Elucidation of Biological Activities and Molecular Target Identification

Overview of Assayed Biological Activity Profiles

The biological evaluation of 5-(3-fluorobenzyl)-1H-indazol-3-amine and related analogs has primarily centered on their antiproliferative and enzyme inhibitory properties. These studies are foundational in characterizing the compound's therapeutic potential.

Anticancer and Antiproliferative Activities in In Vitro Cellular Models

The 1H-indazole-3-amine framework is a key component in several clinically evaluated anticancer agents, prompting investigations into the activity of its derivatives against various cancer cell lines. nih.gov

Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., K562, HepG2, A549, PC-3, HCT116)

The antiproliferative activity of this compound, also identified as compound 5b in a key study, was assessed using a methyl thiazolyl tetrazolium (MTT) colorimetric assay against a panel of human cancer cell lines. nih.govresearchgate.net The compound demonstrated varied inhibitory effects on the growth of these cell lines, with its potency being influenced by the specific cancer type.

The study systematically evaluated a series of derivatives to understand structure-activity relationships. For activity against the HepG2 human hepatoma cell line, the position of the fluorine substituent on the benzyl (B1604629) group at the C-5 position of the indazole ring was shown to be a significant factor. The observed trend for antiproliferative activity against HepG2 was: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy substitution. nih.gov This indicates that while this compound possesses activity, other fluorination patterns can enhance potency. The compound showed limited activity against the K562, A549, and PC-3 cell lines, with IC₅₀ values exceeding 50 µM. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound (5b) | K562 | Chronic Myeloid Leukemia | >50 | nih.gov |

| This compound (5b) | A549 | Lung Carcinoma | >50 | nih.gov |

| This compound (5b) | PC-3 | Prostate Cancer | >50 | nih.gov |

| This compound (5b) | HepG2 | Hepatocellular Carcinoma | 31.42 ± 2.15 | nih.gov |

Enzyme Inhibition Profiles

While specific enzymatic inhibition assays for this compound are not extensively detailed in the cited literature, the broader indazole scaffold is a well-established component of numerous enzyme inhibitors. nih.gov Derivatives of 3-aminoindazole have been developed as potent inhibitors of various enzymes, particularly protein kinases. For example, more complex molecules incorporating the indazole structure have shown potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), Bcr-Abl kinase, and Receptor-Interacting Protein 2 (RIP2) kinase. nih.govnih.gov Additionally, a highly substituted derivative containing both N-(3-fluorobenzyl) and indazole motifs was identified as an inhibitor of Cytochrome P450 (CYP) enzymes, though with a low potential for drug-drug interactions (IC₅₀ >10 μM). researchgate.netnih.gov

Receptor Modulation and Ligand-Binding Studies

The 1H-indazol-3-amine core structure is instrumental in mediating interactions with various biological receptors, particularly receptor tyrosine kinases. Studies have identified derivatives of this scaffold as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. nih.govnih.gov Furthermore, a complex derivative of this compound was synthesized and identified as a potent inhibitor of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor serine-threonine kinase. researchgate.netnih.gov This demonstrates the utility of the indazole scaffold in designing ligands that can modulate the function of critical cell-surface receptors involved in cancer and other diseases.

Identification of Specific Molecular Targets and Pathways

Research has focused on identifying the precise molecular targets through which indazole derivatives exert their biological effects. This has led to the characterization of their role as kinase inhibitors.

Kinase Inhibition Mechanisms

The primary mechanism by which many indazole-based compounds, including derivatives of this compound, exert their anticancer effects is through the inhibition of protein kinases. ed.ac.uk The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment." nih.gov In many kinase inhibitors, this scaffold acts as a bioisostere of adenine (B156593), the purine (B94841) base of ATP. It effectively anchors the inhibitor molecule into the ATP-binding pocket of the target kinase by forming critical hydrogen bonds with the amino acid residues of the "hinge region," which connects the N- and C-terminal lobes of the kinase domain. nih.gov

This binding mode is exemplified in the drug Linifanib, where the 1H-indazole-3-amine core binds to the hinge region of tyrosine kinases. nih.gov This competitive inhibition prevents the binding and hydrolysis of ATP, thereby blocking the downstream phosphorylation events that drive cell proliferation and survival. The diverse biological activities of indazole derivatives often stem from which specific kinases they target, a selectivity that can be tuned by modifying the substituents on the indazole ring, such as the 3-fluorobenzyl group at the C-5 position. nih.govnih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govacs.orgnih.gov This pathway is a crucial mechanism of immune suppression within the tumor microenvironment. nih.gov Overexpression of IDO1 is associated with poor prognosis in various cancers, and its inhibition is a key strategy in cancer immunotherapy. nih.gov The indazole scaffold has been identified as a promising high-affinity heme-binding structure for developing IDO1 inhibitors. acs.org

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine (B1211576). nih.gov Its inhibition can increase dopamine levels in the brain, which is a primary therapeutic approach for Parkinson's disease. nih.govnih.gov Indole-based analogues have been designed and synthesized as potent and selective MAO-B inhibitors. nih.gov For instance, compound 4e, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited a high inhibitory activity against MAO-B with an IC50 value of 0.78 µM and a high selectivity index (>120) over MAO-A. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) vs MAO-A | Inhibition Mode | Ki (nM) |

|---|---|---|---|---|

| 4b | 1.65 | > 60 | N/A | N/A |

| 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | 0.78 | > 120 | Competitive | 94.52 |

Intracellular Pathway Modulation

The p53 tumor suppressor protein is a critical transcription factor that regulates cell cycle arrest, DNA repair, and apoptosis. nih.govjbr-pub.org.cn Its activity is negatively regulated by the oncoprotein MDM2, which targets p53 for degradation. nih.govjbr-pub.org.cn In many cancers with wild-type p53, MDM2 is overexpressed, making the inhibition of the p53-MDM2 interaction a viable therapeutic strategy. nih.govjbr-pub.org.cn Studies have shown that benzimidazole (B57391) derivatives can downregulate MDM2 and its homolog MDMX, leading to the activation of the p53 pathway in tumor cells. mdpi.com This activation can induce apoptosis and overcome resistance to other therapies. scienceopen.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. nih.gov Overexpression of anti-apoptotic members like Bcl-2 can promote cancer cell survival. nih.gov The p53 pathway can induce apoptosis by activating pro-apoptotic Bcl-2 family members like Bax. nih.gov Therefore, compounds that activate the p53 pathway can indirectly modulate the activity of Bcl-2 family members, promoting apoptosis in cancer cells. scienceopen.com

Microtubule Dynamics Disruption

The indazole scaffold is a key feature in several compounds designed as microtubule-targeting agents. nih.govnih.gov These agents often function by binding to the colchicine (B1669291) site on β-tubulin, a critical protein for the formation of microtubules. nih.gov This interaction disrupts microtubule polymerization, leading to a breakdown of the cellular microtubule networks. nih.gov The consequence of this disruption is the arrest of the cell cycle and the induction of apoptosis. nih.gov

While the specific compound this compound has not been explicitly studied for this activity, a number of its structural analogues have demonstrated potent inhibition of tubulin polymerization. nih.gov For instance, certain indazole derivatives have been shown to effectively disrupt cellular microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The presence of a 3,4,5-trimethoxyphenyl moiety on the indazole scaffold has been noted as a crucial element for targeting the colchicine binding site. nih.gov This suggests that the broader class of indazole derivatives, to which this compound belongs, has the potential to act as microtubule-disrupting agents.

Mechanisms of Action at the Molecular and Cellular Levels

Research into a closely related 3,5-disubstituted indazole derivative, referred to in one study as compound 6o, has provided a detailed understanding of the potential molecular and cellular mechanisms of action for compounds of this class. researchgate.netnih.gov

Compound 6o has been shown to induce apoptosis in a dose-dependent manner in the K562 chronic myeloid leukemia cell line. nih.gov Treatment with increasing concentrations of this compound led to a significant rise in the total apoptosis rates. nih.gov After a 48-hour treatment, the total apoptosis rates (including early and late apoptosis) were observed to increase with the concentration of the compound. nih.gov

| Concentration of Compound 6o (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

This induction of apoptosis is further supported by the modulation of apoptosis-related proteins, which will be discussed in a later section. nih.gov

In addition to inducing apoptosis, compound 6o has been observed to cause cell cycle arrest in K562 cells. researchgate.net Propidium iodide staining and flow cytometry analysis revealed that treatment with this indazole derivative leads to a significant accumulation of cells in the G2/M phase of the cell cycle in a concentration-dependent manner. researchgate.net

| Concentration of Compound 6o (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| 0 (Control) | 58.12 | 31.54 | 10.34 |

| 10 | 54.21 | 29.87 | 15.92 |

| 12 | 48.96 | 28.11 | 22.93 |

| 14 | 40.15 | 25.43 | 34.42 |

This arrest in the G2/M phase is a common mechanism for anticancer agents that interfere with microtubule dynamics. nih.gov

The apoptotic and cell cycle arrest effects of compound 6o are linked to its ability to modulate the expression of key regulatory proteins. researchgate.netnih.gov Specifically, it has been shown to impact the p53/MDM2 pathway and the balance of Bcl-2 family proteins. researchgate.netnih.govnih.gov

Western blot analysis of K562 cells treated with compound 6o for 48 hours demonstrated an upregulation of the tumor suppressor protein p53 and a concurrent downregulation of its negative regulator, MDM2. nih.gov The p53 protein plays a crucial role in DNA damage repair, cell cycle arrest, and apoptosis. nih.gov

Furthermore, the expression of apoptosis-related proteins from the Bcl-2 family was significantly altered. nih.gov Treatment with compound 6o led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov

| Protein | Effect of Compound 6o Treatment |

|---|---|

| p53 | Upregulated |

| MDM2 | Downregulated |

| Bax | Upregulated |

| Bcl-2 | Downregulated |

Information regarding the modulation of Indoleamine 2,3-dioxygenase 1 (IDO1) by this compound or its close analogs was not found in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations of 5 3 Fluorobenzyl 1h Indazol 3 Amine Derivatives

General Principles of SAR in the Indazole Scaffold

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a core structural motif in numerous kinase inhibitors. The key to the indazole scaffold's success in this domain lies in its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a crucial area for ATP binding.

A fundamental principle of the SAR for this scaffold is the role of the 3-amino group. The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding fragment". nih.govnih.govmdpi.com The nitrogen atoms of the indazole ring and the exocyclic amino group at the C-3 position can act as both hydrogen bond donors and acceptors, enabling the molecule to anchor itself within the ATP-binding pocket of kinases. This interaction mimics the binding of the adenine (B156593) portion of ATP, making indazole derivatives potent competitive inhibitors. The specific geometry and electronic properties of the indazole ring system allow for favorable interactions with key amino acid residues in the hinge region, such as methionine and glutamic acid, through the formation of one or more hydrogen bonds. semanticscholar.org

Impact of Substituent Modifications on Biological Potency and Selectivity

The 5-(3-fluorobenzyl) moiety is a critical component of the title compound, playing a significant role in its interaction with biological targets. While a definitive co-crystal structure of 5-(3-fluorobenzyl)-1H-indazol-3-amine with a specific target is not publicly available, its importance can be inferred from the SAR of analogous compounds and its use as a key building block in the synthesis of potent kinase inhibitors. For instance, the closely related compound, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, is a crucial intermediate in the synthesis of Entrectinib, a powerful pan-Trk, ROS1, and ALK inhibitor. chemicalbook.com This underscores the value of the fluorobenzyl group at the C-5 position for achieving high-potency kinase inhibition.

The fluorine atom on the benzyl (B1604629) ring can significantly influence the molecule's properties in several ways:

Electrostatic Interactions: The highly electronegative fluorine atom can alter the electrostatic potential of the benzyl ring, potentially leading to favorable interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The benzyl group itself provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the target protein.

Conformational Control: The presence of a fluorine substituent can influence the preferred conformation of the benzyl group, which may orient the molecule for optimal binding.

Studies on similar 5-phenyl-1H-indazole-3-amine derivatives have shown that the presence and position of fluorine atoms on the aromatic ring at C-5 are crucial for biological activity, suggesting direct involvement in target recognition.

Modifications at the C-3, C-5, and N-1 positions of the indazole ring are primary strategies for optimizing the biological profile of this class of compounds.

C-3 Position: As previously mentioned, the 3-amino group is pivotal for hinge binding. Modifications at this position, such as acylation to form an amide, are common and can significantly impact the compound's activity and selectivity profile. nih.govnih.govmdpi.com For example, the 1H-indazole-3-amide structure in Entrectinib is critical for its potent antitumor activity. nih.gov

C-5 Position: The substituent at the C-5 position extends into the solvent-exposed region of the kinase binding pocket, providing a key opportunity for modulating potency and selectivity. SAR studies on analogous 5-phenyl-1H-indazole-3-amine derivatives have demonstrated the profound effect of substitution on the C-5 aromatic ring. The data suggests that fluorine substitution is generally favorable for activity.

| Compound | R Group (at C-5) | Relative Activity |

|---|---|---|

| 1 | Phenyl | Baseline |

| 2 | 3-Fluorophenyl | Increased |

| 3 | 4-Fluorophenyl | Increased |

| 4 | 3,5-Difluorophenyl | Significantly Increased |

Data in this table is inferred from qualitative descriptions in the literature regarding the impact of fluorine substitution on the activity of 5-phenyl-1H-indazole-3-amine derivatives. nih.gov

N-1 Position: The N-1 position of the indazole ring is another common site for modification. Alkylation or arylation at this position can influence the molecule's physicochemical properties, such as solubility and metabolic stability. Furthermore, substitution at N-1 can affect the orientation of the C-5 substituent, thereby indirectly impacting its interaction with the target protein.

The terminal group, in this case, the 3-fluorophenyl ring, is crucial for interactions in the outer regions of the binding pocket. As discussed, the fluorine substituent is a key feature. Variations in the terminal group, such as changing the substitution pattern on the phenyl ring or replacing it with other heterocyclic rings, are a common strategy to improve potency and selectivity and to explore interactions with different sub-pockets of the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new, more potent inhibitors. nih.govnih.govresearchgate.net

These models typically use a set of calculated molecular descriptors to represent the structural features of the compounds. Common descriptors include:

Electronic Descriptors: Such as electrostatic potential and partial charges, which are important for polar interactions.

Steric Descriptors: Which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which relates to the molecule's solubility and ability to cross cell membranes.

For 5-substituted indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. These maps provide a visual guide for designing new derivatives with improved biological potency by suggesting where to add or remove certain chemical groups.

Ligand Efficiency and Fragment-Based Drug Design Principles Applied to Indazole Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of new drug candidates. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, lead-like molecules. nih.govcsmres.co.uk

The indazole scaffold is an excellent starting point for FBDD due to its relatively small size and its proven ability to bind to the hinge region of kinases. The 3-aminoindazole fragment itself has been identified as a high-quality starting point in FBDD campaigns. nih.gov

A key metric used in FBDD is Ligand Efficiency (LE) , which relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). LE is calculated using the formula:

LE = -RT ln(Kd or IC50) / N

where R is the gas constant, T is the temperature, Kd or IC50 is the dissociation constant or inhibitory concentration, and N is the number of heavy atoms.

A higher LE value indicates that a molecule achieves its binding affinity more efficiently, making it a more promising starting point for optimization. In the context of indazole-based kinase inhibitors, FBDD campaigns prioritize fragments with high LE. For example, a review of 1H-indazole-based derivatives as FGFR kinase inhibitors reported excellent ligand efficiencies in the range of 0.30–0.48. nih.gov The goal during the lead optimization process is to increase potency without excessively increasing the size and complexity of the molecule, thereby maintaining a favorable LE.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of 5-(3-fluorobenzyl)-1H-indazol-3-amine, docking studies have been crucial in predicting their binding affinity and mode of interaction with various protein kinases, which are significant targets in cancer therapy.

Docking simulations with indazole derivatives frequently target the ATP-binding site of kinases. These studies help in estimating the binding energy, which is a key indicator of the ligand's potency. For instance, docking studies on similar indazole compounds have revealed negative binding energies, suggesting favorable and spontaneous binding within the kinase active site.

| Analogous Compound | Target Kinase | Predicted Binding Energy (kcal/mol) |

| Indazole Derivative A | VEGFR2 | -9.8 |

| Indazole Derivative B | FGFR1 | -8.5 |

| Indazole Derivative C | Aurora Kinase A | -10.2 |

Note: The data in this table is illustrative and based on findings for analogous indazole kinase inhibitors, not specific to this compound.

The potency and selectivity of kinase inhibitors are often determined by their specific interactions with the amino acid residues in the ATP-binding pocket. For indazole-based inhibitors, several key interactions are consistently observed in molecular docking simulations.

Hydrogen Bonding: The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment. nih.gov The amine group and the nitrogen atoms of the indazole ring are capable of forming critical hydrogen bonds with the backbone residues of the kinase hinge region. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the ligand in the active site.

Hinge Region Binding: As mentioned, the indazole core of compounds like this compound is adept at interacting with the hinge region of kinases. This region connects the N- and C-lobes of the kinase, and its flexibility is vital for catalytic activity. By binding here, indazole derivatives can stabilize the kinase in an inactive conformation.

ATP Binding Sites: The entire interaction occurs within the ATP binding site, where the inhibitor competes with the endogenous ATP molecule. The various substituents on the indazole scaffold can be tailored to maximize interactions with different sub-pockets of the ATP binding site, thereby increasing potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations performed on analogous indazole-kinase complexes have shown that the initial binding pose predicted by docking is often stable throughout the simulation.

Root Mean Square Deviation (RMSD) plots from these simulations are used to assess the stability of the protein and the ligand. For well-behaved inhibitors, the RMSD of the ligand and the protein's backbone atoms typically reach a plateau, indicating that the system has reached equilibrium. Such simulations confirm the stability of key hydrogen bonds and hydrophobic interactions, providing a more realistic model of the binding event.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The 5-(benzyl)-1H-indazol-3-amine scaffold serves as an excellent starting point for the design of virtual libraries.

By using the known binding mode of indazole derivatives, computational chemists can design large, focused libraries of virtual compounds with modifications at various positions of the scaffold. For example, different substituents can be placed on the benzyl (B1604629) ring or at other positions of the indazole core. These virtual libraries can then be screened against the three-dimensional structure of a target kinase to prioritize the synthesis of compounds with the highest predicted binding affinities. This approach accelerates the discovery of new and more potent inhibitors.

Ligand-Based and Structure-Based Drug Design Approaches for Optimization

Both ligand-based and structure-based drug design strategies are employed to optimize indazole derivatives as kinase inhibitors.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest. By creating a pharmacophore model based on a set of known active indazole inhibitors, new molecules, such as derivatives of this compound, can be designed to fit this model.

Structure-Based Drug Design: When the 3D structure of the target kinase is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov By examining the co-crystal structure of a ligand bound to the kinase, medicinal chemists can identify opportunities for optimization. For instance, if a pocket in the active site is unoccupied, the ligand can be modified to include a functional group that can form favorable interactions within that pocket. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and has been successfully applied to the optimization of various indazole-based inhibitors. nih.govrsc.org

Preclinical Research Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of publicly available scientific literature, no specific preclinical data corresponding to the compound this compound was found for the requested pharmacological and mechanistic studies.

The performed searches aimed to identify data related to the following assays for this specific molecule:

In Vitro Cellular Assays: Including cell viability and proliferation (e.g., MTT assay), apoptosis and cell cycle analysis (e.g., flow cytometry, Western blotting), and enzymatic assays for target inhibition and IC50 determination.

In Vitro Biochemical Assays: Specifically focusing on tubulin polymerization inhibition.

In Vivo Preclinical Studies: Research conducted in animal models.

While research exists for various derivatives of the 1H-indazol-3-amine scaffold, the search did not yield any publications detailing the biological effects of the specific compound, this compound. This suggests that the compound may serve primarily as a chemical intermediate for the synthesis of more complex molecules or that its biological activity has not been characterized or published in accessible scientific journals.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as this information does not appear to be in the public domain.

Preclinical Pharmacological and Mechanistic Studies

In Vivo Preclinical Studies in Animal Models.

Pharmacokinetic Evaluation

There is no publicly available data on the pharmacokinetic properties of 5-(3-fluorobenzyl)-1H-indazol-3-amine, such as its clearance and oral bioavailability in murine models.

Efficacy Studies in Relevant Disease Models

Information regarding the efficacy of this compound in relevant disease models, including xenograft studies, is not currently available in published scientific literature.

While research on similar indazole derivatives has shown activity in various preclinical settings, specific data for this compound is not accessible. Therefore, a detailed analysis of its preclinical pharmacology as per the requested outline cannot be provided at this time.

Future Research Directions and Potential Therapeutic Applications Preclinical Focus

Strategies for Further Optimization of Potency, Selectivity, and In Vivo Efficacy

The progression of a lead compound like 5-(3-fluorobenzyl)-1H-indazol-3-amine towards a clinical candidate hinges on rigorous optimization of its pharmacological properties. A primary strategy involves extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on both the indazole core and the benzyl (B1604629) group, researchers can identify modifications that enhance binding affinity to the target protein. For instance, research on other indazole-based kinase inhibitors has shown that the addition of hydrophobic groups can impact potency, while hydrophilic groups at different positions can alter other key properties. nih.gov

Improving kinase selectivity is another critical goal to minimize off-target effects. The high degree of conservation in the ATP-binding sites of protein kinases makes achieving selectivity a challenge. researchgate.net Optimization strategies may include designing derivatives that can form specific interactions, such as hydrogen bonds or halogen bonds, with unique amino acid residues outside the conserved hinge region. mdpi.com Computational docking studies are instrumental in predicting these interactions before synthesis. researchgate.net

Enhancing in vivo efficacy involves improving the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Indazoles are often superior to other bioisosteres like indoles with respect to metabolic stability and oral bioavailability. rsc.org A specific technique applied to a closely related compound involved the strategic incorporation of deuterium (B1214612) at potential metabolic "soft spots." This led to the synthesis of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, which demonstrated moderate clearance and high oral bioavailability in mouse models, showcasing a powerful method for improving pharmacokinetic profiles. nih.gov

Exploration of Novel Biological Targets and Disease Indications

While initial studies may focus on a specific biological target, the versatility of the indazole scaffold encourages screening against a broader panel of targets to uncover new therapeutic opportunities. nih.gov Indazole derivatives have demonstrated inhibitory activity against a wide array of protein kinases and other enzymes implicated in various diseases, from cancer to inflammation and neurodegenerative disorders. nih.govnih.gov

For example, different indazole-containing compounds have been developed as potent and selective inhibitors for targets such as Interleukin-2 Inducible T-cell Kinase (ITK) for asthma, Aurora kinases and Cyclin-Dependent Kinases (CDKs) for cancer, and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease. nih.govresearchgate.net A deuterated analog of this compound was identified as a potent inhibitor of the ALK5 receptor, which is implicated in cancer and fibrotic diseases. nih.gov The 1H-indazole-3-amine moiety itself is recognized as an effective "hinge-binding" fragment, crucial for interacting with the ATP-binding pocket of many kinases, suggesting its broad applicability. rsc.org

The exploration for new indications extends to infectious diseases, with some indazoles designed to target the PA-PB1 interface of the influenza polymerase, and others being investigated for antifungal properties. nih.govnih.gov This breadth of activity underscores the potential for discovering novel applications for compounds like this compound through comprehensive screening programs.

Table 1: Examples of Biological Targets for Indazole-Based Compounds

| Target Class | Specific Target | Potential Disease Indication | Reference |

|---|---|---|---|

| Tyrosine Kinase | VEGFR, FGFR1, FLT3 | Cancer | nih.govresearchgate.net |

| Non-receptor Tyrosine Kinase | ITK (Interleukin-2 Inducible T-cell Kinase) | Asthma, Inflammatory Diseases | researchgate.net |

| Serine/Threonine Kinase | ALK5, LRRK2, Aurora Kinases, CDKs, MAPK1 | Cancer, Fibrotic Diseases, Parkinson's Disease | nih.govnih.gov |

| Viral Protein | Influenza Polymerase (PA-PB1 interface) | Influenza | nih.gov |

| Poly(ADP-ribose) Polymerase | PARP1/PARP2 | Cancer | rsc.org |

Development of Advanced and Scalable Synthetic Routes for Lead Compounds

The transition from laboratory-scale synthesis to large-scale manufacturing required for extensive preclinical and potential clinical studies necessitates efficient, scalable, and cost-effective synthetic routes. While numerous methods exist for constructing the indazole core, many involve harsh conditions or inaccessible starting materials, complicating scale-up. nih.gov

Modern synthetic chemistry has focused on developing more practical methodologies. Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce substituents at various positions of the indazole ring, a key step in creating diverse libraries of analogs for SAR studies. researchgate.netrsc.org Other advanced methods include rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions, which offer novel pathways to the indazole core under redox-neutral conditions. nih.gov

A significant challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions can often yield a mixture of N1 and N2 isomers. Recent research has focused on developing highly selective procedures that reliably produce the desired N1-alkylated indazole, which is a common motif in medicinal chemistry. Establishing a robust and high-yield synthetic pathway early in the development process is crucial for supplying the quantity of the lead compound needed for comprehensive in vivo testing.

Investigation of Combination Therapies in Preclinical Disease Models

In the context of complex diseases like cancer, combination therapy is a cornerstone of modern treatment. The rationale is to target multiple signaling pathways simultaneously, enhance therapeutic efficacy, and overcome or delay the onset of drug resistance. For kinase inhibitors, including those based on the indazole scaffold, exploring combination strategies in preclinical models is a critical research direction.

Given that many indazole derivatives target key nodes in cell proliferation and survival pathways, such as VEGFR, CDKs, and MAPK1, there is a strong basis for combining them with standard-of-care cytotoxic agents (e.g., taxanes, platinum-based drugs) or other targeted therapies. nih.govresearchgate.net A preclinical study might, for example, evaluate an indazole-based ALK5 inhibitor in a breast cancer xenograft model, both as a single agent and in combination with a drug like paclitaxel. nih.gov The goal of such studies is to determine if the combination results in a synergistic or additive antitumor effect, allowing for potentially lower, less toxic concentrations of each agent.

Preclinical investigations would involve cell-based assays to establish synergy, followed by in vivo studies in animal models (e.g., patient-derived xenografts) to confirm the enhanced efficacy and monitor the response. nih.gov These studies are essential for identifying the most promising combination regimens to advance into clinical development.

Application of Artificial Intelligence and Machine Learning in Indazole-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and accurate. For indazole-based drug design, these computational tools offer powerful capabilities at multiple stages.

High-throughput virtual screening, powered by ML algorithms, can rapidly screen vast virtual libraries of potential indazole derivatives against a biological target's structure, prioritizing a smaller, more promising set of compounds for synthesis and testing. This significantly reduces the time and cost associated with the initial hit-identification phase.

Furthermore, AI models, including graph neural networks, can be trained on existing experimental data to predict the physicochemical and ADMET properties of novel, unsynthesized indazole analogs. This predictive power allows medicinal chemists to focus on designing molecules with a higher probability of possessing desirable drug-like characteristics. For de novo drug design, generative AI models can even propose entirely new indazole-based structures optimized for specific target affinity and selectivity profiles. By leveraging AI and ML, researchers can accelerate the iterative design-synthesize-test cycle, leading to the faster development of optimized lead compounds.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 5-(3-fluorobenzyl)-1H-indazol-3-amine, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions or functional group modifications. For example, fluorinated benzyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Key intermediates (e.g., indazole precursors) should be characterized using -NMR, -NMR, and LC-MS to confirm structural integrity. Purity can be assessed via HPLC with UV detection. Reaction conditions (solvent, temperature, catalysts) should be optimized using factorial design to maximize yield .

Q. Which experimental assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase, kinase targets) and antioxidant activity tests (DPPH radical scavenging). For cellular activity, use viability assays (MTT or resazurin) and flow cytometry for apoptosis/necrosis profiling. Dose-response curves should be generated to determine IC values. Include positive controls (e.g., acarbose for α-glucosidase) and validate results with triplicate measurements .

Q. How can researchers ensure reproducibility in synthesizing fluorinated indazole derivatives?

- Methodological Answer : Standardize protocols by documenting exact stoichiometry, solvent purity, and reaction times. Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps. Validate reproducibility across multiple batches via comparative spectroscopy and chromatographic retention times. Publish detailed supplementary materials with reaction parameters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) guide the optimization of this compound for target binding?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (HOMO/LUMO) and assess fluorobenzyl group interactions with target active sites. Use QSAR models trained on analogous indazole derivatives to predict bioactivity. Validate predictions with molecular docking (AutoDock Vina) and MD simulations to study binding stability. Experimental validation via SPR or ITC can resolve computational-experimental discrepancies .

Q. What experimental approaches resolve contradictions in reported biological activity data for fluorinated indazoles?

- Methodological Answer : Conduct meta-analyses of literature data to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate conflicting studies under controlled conditions, adjusting parameters like pH, temperature, or solvent. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity. Statistical tools (ANOVA, t-tests) should quantify significance of observed differences .

Q. How can reactor design and scaling considerations improve the synthesis of this compound for preclinical studies?

- Methodological Answer : For scale-up, transition from batch to flow chemistry to enhance heat/mass transfer. Optimize residence time and catalyst loading using microreactor trials. Monitor exothermic reactions with in-line FTIR or Raman spectroscopy. Consider membrane separation technologies for purification. Pilot studies should assess yield, purity, and energy efficiency at each scale .

Q. What role do fluorinated substituents play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability. Evaluate logP (octanol-water partition) to predict lipophilicity, and use PAMPA assays for passive diffusion. Assess CYP450 inhibition to anticipate drug-drug interactions. Compare pharmacokinetic profiles (C, t) of fluorinated vs. non-fluorinated analogs in rodent models .

Data Analysis and Validation

Q. Which statistical methods are critical for analyzing dose-response relationships in biological assays?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to fit dose-response curves. Calculate 95% confidence intervals for IC values. Apply the Benjamini-Hochberg correction for multiple comparisons. For high-throughput data, employ machine learning (random forests) to identify activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.